Bbiq

Description

BenchChem offers high-quality Bbiq suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bbiq including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H22N4 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

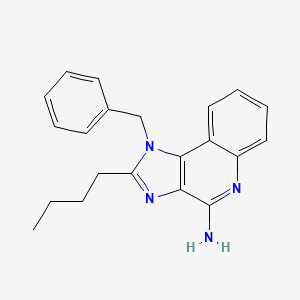

1-benzyl-2-butylimidazo[4,5-c]quinolin-4-amine |

InChI |

InChI=1S/C21H22N4/c1-2-3-13-18-24-19-20(25(18)14-15-9-5-4-6-10-15)16-11-7-8-12-17(16)23-21(19)22/h4-12H,2-3,13-14H2,1H3,(H2,22,23) |

InChI Key |

CQBDMXYZNLJUFT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC2=C(N1CC3=CC=CC=C3)C4=CC=CC=C4N=C2N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BBIQ: A Potent and Selective TLR7 Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BBIQ, an imidazoquinoline compound, is a potent and selective agonist of Toll-like receptor 7 (TLR7). Its mechanism of action is centered on the activation of the TLR7 signaling pathway, which plays a crucial role in the innate immune system. Upon binding to TLR7 within the endosomes of immune cells, BBIQ triggers a MyD88-dependent signaling cascade. This cascade culminates in the activation of key transcription factors, notably NF-κB and IRF7, leading to the robust production of type I interferons, particularly interferon-alpha (IFN-α), and other pro-inflammatory cytokines. This potent immune activation underlies BBIQ's investigated use as a vaccine adjuvant and immunomodulatory agent. This guide provides a detailed technical overview of BBIQ's mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams of the involved pathways and workflows.

Core Mechanism of Action: TLR7 Agonism

BBIQ functions as a selective agonist for Toll-like receptor 7 (TLR7), a pattern recognition receptor primarily expressed in the endosomes of various immune cells, most notably plasmacytoid dendritic cells (pDCs) and B cells. TLR7's natural ligands are single-stranded RNA (ssRNA) viruses. BBIQ, as a synthetic small molecule, mimics these viral components, thereby initiating a powerful innate immune response.

The TLR7 Signaling Pathway

The activation of TLR7 by BBIQ initiates a well-defined signaling cascade, predominantly through the myeloid differentiation primary response 88 (MyD88)-dependent pathway.[1] The key steps are as follows:

-

Endosomal Recognition: BBIQ enters the cell and localizes to the endosome, where it binds to the TLR7 receptor.

-

MyD88 Recruitment: Upon BBIQ binding, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88 to its Toll/interleukin-1 receptor (TIR) domain.

-

IRAK Complex Formation: MyD88 then recruits members of the IL-1 receptor-associated kinase (IRAK) family, primarily IRAK4 and IRAK1. This leads to the formation of a "Myddosome" complex.

-

TRAF6 Activation: IRAK4 phosphorylates and activates IRAK1, which in turn interacts with and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

-

Downstream Pathways Activation: Activated TRAF6 triggers two major downstream signaling branches:

-

NF-κB Activation: TRAF6, along with TAK1 (transforming growth factor-β-activated kinase 1), leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the transcription factor NF-κB (p50/p65) to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6.

-

IRF7 Activation: In parallel, TRAF6 and the IRAK complex also lead to the phosphorylation and activation of interferon regulatory factor 7 (IRF7). Activated IRF7 dimerizes and translocates to the nucleus.

-

-

Type I Interferon Production: In the nucleus, activated IRF7 is the master regulator for the transcription of type I interferons, most notably multiple subtypes of IFN-α.

This signaling cascade results in a potent antiviral and immunomodulatory state, characterized by the secretion of high levels of IFN-α and other inflammatory cytokines.

References

BBIQ: A Potent and Selective TLR7 Agonist for Immune Activation

An In-depth Technical Guide on the Discovery, Development, and Application of 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine (BBIQ)

Abstract

This technical guide provides a comprehensive overview of BBIQ (1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine), a potent and selective agonist of Toll-like receptor 7 (TLR7). BBIQ has emerged as a significant immunostimulatory molecule with potential applications as a vaccine adjuvant and in cancer immunotherapy. This document details the discovery and development of BBIQ, its mechanism of action via the TLR7 signaling pathway, its structure-activity relationship, and key preclinical findings. Detailed experimental protocols for assessing its activity and a summary of its synthesis are also provided. This guide is intended for researchers, scientists, and professionals in the field of drug development and immunology.

Introduction

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells, recognizes single-stranded RNA (ssRNA) viruses. Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, thereby bridging the innate and adaptive immune responses. Small molecule agonists of TLR7 have garnered significant interest as potential therapeutics, particularly as vaccine adjuvants and for cancer immunotherapy.

BBIQ is a synthetic small molecule belonging to the imidazoquinoline family, which has been identified as a highly potent and selective agonist of TLR7.[1][2] Unlike some other imidazoquinolines, such as resiquimod (R848), which activate both TLR7 and TLR8, BBIQ demonstrates specificity for TLR7.[3] This selectivity is advantageous as TLR8 activation is often associated with a more intense pro-inflammatory response that can lead to systemic toxicity. Preclinical studies have highlighted BBIQ's efficacy as a vaccine adjuvant, significantly enhancing humoral immune responses to co-administered antigens.[1][2]

Discovery and Synthesis

BBIQ, or 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine, was identified as a highly active TLR7 agonist but was relatively unexplored due to its commercial unavailability and the low yields of initial synthetic methods. To facilitate its biological characterization, an improved and higher-yield synthetic process was developed.

Improved Synthesis of BBIQ

An optimized synthetic route starting from the readily available quinolin-4-ol has been reported. The general scheme involves the following key steps:

-

Nitration: Quinolin-4-ol is nitrated to introduce a nitro group at the 3-position.

-

Chlorination: The hydroxyl group at the 4-position is replaced with a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).

-

Amination: The 4-chloroquinoline derivative is then reacted with a substituted benzylamine to introduce the benzyl group at the N1 position of the future imidazo ring.

-

Reduction: The nitro group is reduced to an amino group.

-

Cyclization: The imidazo ring is formed by reacting the resulting diamine with trimethyl orthovalerate.

-

N-Oxidation and Amination: The final step involves N-oxidation followed by amination to introduce the 4-amino group, yielding BBIQ.

A detailed, step-by-step experimental protocol for the synthesis of BBIQ is not publicly available in a consolidated format. However, the key reagents and reaction conditions are outlined in the referenced literature.

Mechanism of Action: TLR7 Signaling Pathway

BBIQ exerts its immunostimulatory effects by activating the TLR7 signaling pathway. Upon entering the endosome of TLR7-expressing cells, BBIQ binds to the TLR7 receptor, inducing its dimerization. This conformational change initiates a downstream signaling cascade mediated by the adaptor protein MyD88 (Myeloid differentiation primary response 88).

The key steps in the TLR7 signaling pathway are as follows:

-

Recruitment of MyD88: The activated TLR7 dimer recruits MyD88.

-

Formation of the Myddosome: MyD88 then recruits and activates IRAK4 (Interleukin-1 receptor-associated kinase 4), which in turn phosphorylates and activates IRAK1. This complex of TLR7, MyD88, IRAK4, and IRAK1 is known as the Myddosome.

-

Activation of TRAF6: Activated IRAK1 associates with TRAF6 (TNF receptor-associated factor 6), leading to the activation of TRAF6's E3 ubiquitin ligase activity.

-

Activation of Downstream Kinases: TRAF6 activates TAK1 (Transforming growth factor-β-activated kinase 1), which in turn activates two major downstream pathways:

-

NF-κB Pathway: TAK1 activates the IKK (IκB kinase) complex, leading to the phosphorylation and degradation of IκBα. This allows the transcription factor NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

-

MAPK Pathway: TAK1 also activates the MAPK (Mitogen-activated protein kinase) pathway, leading to the activation of transcription factors like AP-1, which also contribute to the expression of pro-inflammatory cytokines.

-

-

Activation of IRF7: In plasmacytoid dendritic cells, a complex of MyD88, IRAK1, IRAK4, TRAF6, TRAF3, IKKα, and IRF7 (Interferon regulatory factor 7) is formed. This leads to the phosphorylation and activation of IRF7, which then translocates to the nucleus and drives the transcription of type I interferons (IFN-α and IFN-β).

Caption: TLR7 Signaling Pathway Activated by BBIQ.

Structure-Activity Relationship (SAR)

The potency and selectivity of BBIQ as a TLR7 agonist are attributed to specific structural features of the imidazoquinoline scaffold. SAR studies have revealed several key determinants for activity:

-

C2-Alkyl Substituent: There is a distinct relationship between the length of the alkyl chain at the C2 position and TLR7 agonistic potency. The optimal activity is observed with a C2-n-butyl group, as present in BBIQ.

-

N1-Benzyl Group: The benzyl group at the N1 position is also crucial for high-affinity binding to the TLR7 receptor.

-

4-Amino Group: The primary amino group at the C4 position is essential for TLR7 agonist activity. Modifications or removal of this group lead to a significant loss of potency.

-

Imidazoquinoline Core: The integrity of the imidazo[4,5-c]quinoline ring system is necessary for activity. Replacement of the imidazole ring with other heterocyclic systems, such as triazole or cyclic urea, results in a complete loss of agonistic function.

Quantitative Data

The potency of BBIQ has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of BBIQ and Other TLR7 Agonists

| Compound | Target | Cell Line | Assay | EC₅₀ / ED₅₀ | Reference |

| BBIQ | Human TLR7 | HEK-Blue™ hTLR7 | SEAP Reporter | ~2 µM | |

| Imiquimod | Human TLR7 | HEK-Blue™ hTLR7 | SEAP Reporter | >10 µM | |

| Resiquimod (R848) | Human TLR7 | HEK-Blue™ hTLR7 | SEAP Reporter | ~0.2 µM | |

| BBIQ | Human TLR8 | HEK-Blue™ hTLR8 | SEAP Reporter | No activity | |

| Imiquimod | Human TLR8 | HEK-Blue™ hTLR8 | SEAP Reporter | No activity | |

| Resiquimod (R848) | Human TLR8 | HEK-Blue™ hTLR8 | SEAP Reporter | High activity |

Table 2: In Vivo Adjuvant Activity of BBIQ with Recombinant Influenza Hemagglutinin (rHA) Vaccine in Mice

| Adjuvant (10 µg dose) | Antigen (1 µg rHA) | Anti-rHA IgG1 Titer (Arbitrary Units) | Anti-rHA IgG2c Titer (Arbitrary Units) | Reference |

| None | + | ~1000 | ~500 | |

| Imiquimod | + | ~1000 | ~500 | |

| BBIQ | + | ~4000 (p < 0.01) | ~3000 (p < 0.01) |

Note: Titer values are approximate, based on graphical data from the source. Statistical significance is shown relative to the antigen-alone group.

Experimental Protocols

Assessment of TLR7 Agonist Activity using HEK-Blue™ TLR7 Reporter Cells

This protocol describes a method to determine the potency of TLR7 agonists like BBIQ using a commercially available reporter cell line.

Objective: To measure the activation of the NF-κB signaling pathway downstream of TLR7 stimulation by quantifying the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene.

Materials:

-

HEK-Blue™ hTLR7 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

BBIQ and other test compounds

-

96-well, flat-bottom cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Spectrophotometer (plate reader) capable of reading absorbance at 620-650 nm

Procedure:

-

Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions. On the day of the assay, wash the cells with PBS and resuspend them in fresh, pre-warmed HEK-Blue™ Detection medium to the recommended cell density.

-

Compound Preparation: Prepare serial dilutions of BBIQ and control compounds (e.g., imiquimod, resiquimod) in cell culture medium.

-

Assay Setup: a. Add 20 µL of each compound dilution to the appropriate wells of a 96-well plate. Include wells with medium only as a negative control. b. Add 180 µL of the cell suspension to each well.

-

Incubation: Incubate the plate for 16-24 hours in a humidified incubator at 37°C and 5% CO₂.

-

Data Acquisition: Measure the absorbance of the cell supernatant at 620-650 nm using a microplate reader. The color change from pink to purple/blue indicates SEAP activity.

-

Data Analysis: Plot the absorbance values against the log of the compound concentration. Determine the EC₅₀ value (the concentration at which 50% of the maximal response is observed) using a non-linear regression analysis (e.g., four-parameter logistic curve).

Caption: Workflow for TLR7 Agonist Activity Assay.

Preclinical Development and Applications

The primary application of BBIQ explored in preclinical studies is as a vaccine adjuvant.

Vaccine Adjuvant

As demonstrated in studies with a recombinant influenza hemagglutinin (rHA) vaccine, BBIQ significantly enhances the humoral immune response. When co-administered with the rHA antigen in mice, BBIQ led to a substantial increase in both IgG1 and IgG2c antibody titers, indicative of a mixed Th1/Th2 immune response. In contrast, imiquimod, at the same dose, did not show a significant adjuvant effect. This highlights the superior potential of BBIQ as a parenteral vaccine adjuvant.

Cancer Immunotherapy

While specific preclinical studies on BBIQ in cancer models are not extensively reported in the public domain, TLR7 agonists, in general, are being actively investigated for cancer immunotherapy. The rationale is that intratumoral or systemic administration of a TLR7 agonist can activate pDCs and other immune cells within the tumor microenvironment, leading to the production of type I interferons and pro-inflammatory cytokines. This can, in turn, promote the activation and recruitment of cytotoxic T lymphocytes (CTLs) that can recognize and kill tumor cells. The potent and selective TLR7 agonistic activity of BBIQ makes it a promising candidate for further investigation in this area, potentially in combination with other immunotherapies such as checkpoint inhibitors.

Clinical Development

As of the current date, there is no publicly available information on clinical trials specifically investigating BBIQ. The development of TLR7 agonists for human use is an active area of research, with several other molecules in various stages of clinical evaluation for a range of indications, including viral infections and cancer.

Conclusion

BBIQ is a potent and selective TLR7 agonist that has demonstrated significant promise in preclinical studies as a vaccine adjuvant. Its ability to specifically activate TLR7 without engaging TLR8 suggests a favorable safety profile compared to dual TLR7/8 agonists. The development of an improved, higher-yield synthesis has made BBIQ more accessible for research and further development. While its application in cancer immunotherapy is still in the exploratory phase, its strong immunostimulatory properties make it a compelling candidate for future investigations. Further studies are warranted to fully elucidate its therapeutic potential and to advance it towards clinical applications.

References

An In-Depth Technical Guide to BBIQ: A Potent and Selective TLR7 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BBIQ (1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine) is a synthetic small molecule belonging to the imidazoquinoline class of compounds. It has garnered significant interest in the scientific community as a potent and selective agonist of Toll-like receptor 7 (TLR7). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of BBIQ. Detailed experimental protocols for its synthesis and the evaluation of its TLR7 agonistic activity are presented, along with a summary of its mechanism of action through the TLR7 signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in immunology, vaccine development, and cancer immunotherapy.

Chemical Structure and Physicochemical Properties

BBIQ is characterized by a core imidazo[4,5-c]quinoline scaffold, substituted with a benzyl group at the N1 position of the imidazole ring and a butyl group at the C2 position. An amine group is present at the C4 position of the quinoline ring.

Table 1: Chemical and Physicochemical Properties of BBIQ

| Property | Value | Source |

| IUPAC Name | 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine | --INVALID-LINK-- |

| CAS Number | 1229024-57-0 | --INVALID-LINK-- |

| Chemical Formula | C₂₁H₂₂N₄ | --INVALID-LINK-- |

| Molecular Weight | 330.43 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Solubility | 10 mM in DMSO | --INVALID-LINK-- |

| Boiling Point (Predicted) | 584.4 ± 40.0 °C at 760 mmHg | --INVALID-LINK-- |

| Flash Point (Predicted) | 307.2 ± 27.3 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | --INVALID-LINK-- |

| Refractive Index (Predicted) | 1.662 | --INVALID-LINK-- |

Biological Activity

BBIQ is a potent and selective agonist for Toll-like receptor 7 (TLR7), a key receptor in the innate immune system that recognizes single-stranded RNA viruses. Its activation of TLR7 leads to the production of pro-inflammatory cytokines and chemokines, thereby initiating a robust immune response.

Table 2: Biological Activity of BBIQ

| Parameter | Value | Cell Line/System | Source |

| hTLR7 EC₅₀ | 59.1 nM | Human TLR7-expressing HEK293 cells | --INVALID-LINK--, --INVALID-LINK-- |

| hTLR7 ED₅₀ | ~2 µM | Human TLR7-transfected HEK reporter cell line | --INVALID-LINK-- |

| IFN-α Induction | 520 pg/mL at 5 µg/mL | Human PBMCs | --INVALID-LINK--, --INVALID-LINK-- |

| TLR8 Activity | No significant activity | Human TLR8-expressing HEK293 cells | --INVALID-LINK-- |

BBIQ has demonstrated significant potential as a vaccine adjuvant, enhancing humoral immune responses to co-administered antigens.[1] Studies have shown that it can significantly increase antigen-specific IgG1 and IgG2c antibody titers.[1]

Mechanism of Action: TLR7 Signaling Pathway

BBIQ exerts its immunostimulatory effects by activating the TLR7 signaling pathway. Upon binding to TLR7 within the endosomes of immune cells, such as plasmacytoid dendritic cells (pDCs) and B cells, BBIQ induces a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade culminating in the activation of transcription factors, primarily NF-κB and IRF7.

Experimental Protocols

Synthesis of BBIQ

An improved, higher-yield synthesis of BBIQ has been reported, starting from commercially available quinolin-4-ol.[2] The general synthetic scheme is outlined below.

General Procedure for the Synthesis of N-Benzyl-3-nitroquinolin-4-amine derivatives: [2]

-

To a solution of the corresponding 4-chloro-3-nitroquinoline (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂), add triethylamine (1.5 equivalents) and the respective benzylamine (1.1 equivalents).

-

Reflux the reaction mixture at 45 °C for 45 minutes.

-

Evaporate the solvent under vacuum.

-

Add water to the residue to precipitate the product.

-

Filter the mixture, wash the solid several times with water, and dry to obtain the desired product.

-

Purify the crude product by flash column chromatography.

General Procedure for the Reduction of the Nitro Group: [2]

-

To a solution of the N-benzyl-3-nitroquinolin-4-amine derivative in ethyl acetate (EtOAc), add palladium on activated charcoal (10% Pd basis, 1% w/w).

-

Stir the reaction mixture under a hydrogen atmosphere for 4 hours.

-

Filter the mixture through a bed of Celite and elute with EtOAc to obtain the diaminoquinoline derivative.

Note: For a detailed, step-by-step protocol, it is recommended to consult the primary literature.

TLR7 Agonist Activity Assay

The TLR7 agonist activity of BBIQ can be determined using a reporter gene assay with human embryonic kidney (HEK) 293 cells stably expressing human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene (HEK-Blue™ hTLR7 cells).

References

Unable to Identify "BBIQ" Signaling Pathway in Immune Cells

A comprehensive search of established scientific literature and public databases did not yield any results for a signaling pathway referred to as "BBIQ" in the context of immune cells. This suggests that "BBIQ" may be one of the following:

-

A novel or emerging pathway that has not yet been widely documented or formally named in scientific literature.

-

An internal or proprietary designation used by a specific research group or company.

-

A potential typographical error of a known signaling pathway (e.g., BBQ, IKK, B-cell receptor signaling, etc.).

To provide an accurate and in-depth technical guide as requested, clarification on the specific pathway of interest is required. Please verify the name and, if possible, provide any of the following additional details:

-

The full name of the pathway if "BBIQ" is an acronym.

-

Key protein components or genes known to be involved in this pathway.

-

A reference to any publication or patent that mentions this pathway.

-

The specific immune cell types (e.g., T cells, B cells, macrophages) and the immunological context (e.g., inflammation, infection, cancer) where this pathway is relevant.

Once the correct pathway is identified, a detailed technical guide can be developed that adheres to all the specified requirements for data presentation, experimental protocols, and visualizations.

In Vitro Activity of 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine (BBIQ) on Human Toll-like Receptor 7

Abstract: This technical document provides a comprehensive overview of the in vitro activity of BBIQ, a synthetic imidazoquinoline compound, on human Toll-like Receptor 7 (hTLR7). BBIQ has been identified as a potent and specific hTLR7 agonist, demonstrating significant potential as a vaccine adjuvant and immunomodulatory agent.[1][2][3] This guide synthesizes available quantitative data, details common experimental protocols for assessing its activity, and visualizes the core signaling pathways and experimental workflows.

Quantitative Data Summary

BBIQ's potency as an hTLR7 agonist has been quantified across multiple studies. It consistently demonstrates higher potency than the benchmark TLR7 agonist, imiquimod, but is generally less potent than the dual TLR7/8 agonist, resiquimod.[1] The following table summarizes the key quantitative metrics for BBIQ's in vitro activity.

| Parameter | Value | Cell System | Notes | Source |

| EC50 | 59.1 nM | Human TLR7 | Potency for TLR7 activation. | [4] |

| ED50 | ~2 µM | hTLR7_HEK-Blue Cells | Effective dose for 50% maximal response in a reporter assay. | |

| IFN-α Induction | 520 pg/mL | Human PBMCs | Cytokine production measured at a BBIQ concentration of 5 µg/mL. | |

| TLR8 Activity | None Detected | hTLR8_HEK-Blue Cells | Confirms specificity for TLR7 over TLR8. |

Note: The variation in EC50 and ED50 values may reflect differences in the specific reporter systems, cell lines, and experimental conditions used in the respective studies.

Core Experimental Protocols

The characterization of BBIQ's in vitro activity relies on standardized cellular assays. The following sections detail the methodologies for the two primary experimental approaches cited in the literature.

TLR7 Agonist Activity Assessment using Reporter Cells

This assay quantifies the ability of a compound to activate the TLR7 signaling pathway in a controlled environment. A common method involves using Human Embryonic Kidney (HEK) 293 cells stably transfected with the hTLR7 gene and a reporter gene, typically Secreted Embryonic Alkaline Phosphatase (SEAP), under the control of an NF-κB-inducible promoter.

Methodology:

-

Cell Culture: hTLR7-expressing HEK-Blue™ cells (InvivoGen) are cultured in DMEM supplemented with 10% fetal bovine serum, antibiotics, and selective agents (e.g., Normocin™, Zeocin™) according to the manufacturer's protocol.

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 5 x 104 cells per well and allowed to adhere overnight.

-

Compound Stimulation: BBIQ is serially diluted to generate a dose-response curve. The cells are treated with various concentrations of BBIQ, alongside positive (e.g., resiquimod, imiquimod) and negative (vehicle) controls.

-

Incubation: The plate is incubated for 18-24 hours at 37°C in a 5% CO2 atmosphere.

-

Reporter Gene Detection: A sample of the cell culture supernatant is collected and transferred to a new 96-well plate.

-

Signal Quantification: A SEAP detection reagent, such as QUANTI-Blue™ Solution (InvivoGen), is added to the supernatant. Following a brief incubation period (1-3 hours), the optical density (OD) is measured at 620-650 nm.

-

Data Analysis: The OD values are plotted against the compound concentration, and the ED50 (or EC50) is calculated using a non-linear regression analysis (e.g., four-parameter logistic curve).

Cytokine Induction Profiling in Human PBMCs

This assay measures the functional consequence of TLR7 activation in primary immune cells, specifically the production and secretion of cytokines like Type I interferons (IFN-α/β).

Methodology:

-

PBMC Isolation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood obtained from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Isolated PBMCs are washed and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Cell Seeding: PBMCs are plated in a 24- or 96-well plate at a density of 1 x 106 cells per well.

-

Compound Stimulation: BBIQ is added to the cell cultures at various concentrations (e.g., 5 µg/mL). Wells containing medium only (unstimulated) and other known TLR agonists serve as controls.

-

Incubation: The cells are co-cultured with the compounds for a period ranging from 24 to 72 hours at 37°C in a 5% CO2 atmosphere.

-

Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is carefully collected and stored at -80°C until analysis.

-

Cytokine Quantification: The concentration of specific cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatant is measured using quantitative immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays (e.g., Luminex).

Visualizations: Pathways and Workflows

Human TLR7 Signaling Pathway

BBIQ, as a TLR7 agonist, activates a specific intracellular signaling cascade upon binding to its receptor within the endosome. This activation culminates in the production of pro-inflammatory cytokines and Type I interferons.

Experimental Workflow: Reporter Gene Assay

The workflow for assessing hTLR7 activation via a reporter cell line is a sequential process from cell preparation to signal detection.

Experimental Workflow: PBMC Cytokine Profiling

The process of measuring the functional immune response in primary human cells involves cell isolation, stimulation, and cytokine analysis.

References

In-Depth Technical Guide: BBIQ (CAS No. 1229024-57-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

BBIQ, with CAS number 1229024-57-0, is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7).[1][2][3][4] Chemically identified as 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine, this imidazoquinoline compound has demonstrated significant potential as a powerful vaccine adjuvant by enhancing innate immune responses.[2] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of BBIQ, supported by quantitative data, detailed experimental protocols, and visual diagrams of its signaling pathway and experimental workflows.

Chemical and Physical Properties

BBIQ is a well-characterized compound with the following properties:

| Property | Value |

| CAS Number | 1229024-57-0 |

| IUPAC Name | 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine |

| Molecular Formula | C21H22N4 |

| Molecular Weight | 330.435 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Biological Activity and Quantitative Data

BBIQ is a highly potent and selective agonist for human TLR7, with an EC50 of 59.1 nM. Its primary biological function is the activation of the innate immune system through the TLR7 signaling pathway, leading to the production of pro-inflammatory cytokines and type I interferons. This activity makes it a strong candidate for use as a vaccine adjuvant.

| Parameter | Cell Type/System | Value |

| EC50 (hTLR7) | Human TLR7-expressing cells | 59.1 nM |

| IFN-α Induction | Human Peripheral Blood Mononuclear Cells (PBMCs) | 520 pg/mL (at 5 µg/mL BBIQ) |

| In Vivo Efficacy (Malaria Model) | P. berghei ANKA-infected mice (in combination with Chloroquine) | Delayed parasite appearance until Day 23 (compared to Day 17 with Chloroquine alone) |

| Serum IFN-γ and IL-12 Levels | P. berghei ANKA-infected mice (in combination with Chloroquine) | Increased levels compared to treatment with either agent alone |

Mechanism of Action: TLR7 Signaling Pathway

BBIQ exerts its immunostimulatory effects by activating the Toll-like receptor 7 (TLR7), which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and other immune cells. Upon binding of BBIQ, TLR7 undergoes a conformational change, initiating a downstream signaling cascade.

Caption: BBIQ-mediated TLR7 signaling pathway.

The activation of TLR7 by BBIQ leads to the recruitment of the adaptor protein MyD88. This initiates the formation of the "Myddosome" complex, consisting of IRAK4 and IRAK1 kinases. Subsequent phosphorylation events lead to the activation of TRAF6, an E3 ubiquitin ligase, and the TAK1 kinase complex. TAK1, in turn, activates two major downstream pathways: the IKK complex, leading to the activation of the transcription factor NF-κB, and the MAPK pathway, resulting in the activation of AP-1. In pDCs, MyD88 also directly interacts with and activates IRF7. The translocation of these transcription factors (NF-κB, AP-1, and IRF7) to the nucleus drives the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α and IFN-β).

Experimental Protocols

The following are representative protocols for assays commonly used to characterize the activity of TLR7 agonists like BBIQ.

TLR7 Reporter Gene Assay

This assay is used to determine the potency and selectivity of BBIQ for TLR7.

References

- 1. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [bio-protocol.org]

- 2. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [en.bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Functions of TLR7 Agonists: Focus on BBIQ

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological functions, mechanism of action, and experimental evaluation of Toll-like receptor 7 (TLR7) agonists, with a specific focus on the potent and selective imidazoquinoline compound, 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine (BBIQ). This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel immunotherapies and vaccine adjuvants.

Introduction to TLR7 and its Agonists

Toll-like receptors (TLRs) are a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating an immune response. TLR7, located in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs), B cells, and monocytes, is a key sensor of single-stranded RNA (ssRNA) viruses.[1] The activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, effectively bridging the innate and adaptive immune responses.[1]

Small molecule TLR7 agonists, such as BBIQ, are synthetic compounds that mimic the action of natural TLR7 ligands, thereby potently activating the immune system. These agonists have garnered significant interest for their therapeutic potential as vaccine adjuvants and as standalone immunomodulatory agents for the treatment of cancer and infectious diseases.[2]

BBIQ: A Potent and Selective TLR7 Agonist

BBIQ is an imidazoquinoline-based compound that has been identified as a highly potent and selective agonist for TLR7.[2][3] Unlike some other imidazoquinolines like imiquimod and resiquimod, BBIQ exhibits high specificity for TLR7 with minimal to no activity on TLR8. This selectivity is advantageous as it may reduce the potential for off-target effects and associated toxicities.

The primary biological function of BBIQ is the robust activation of the innate immune system, which in turn enhances adaptive immune responses. This makes it a promising candidate for use as a vaccine adjuvant, capable of augmenting the immunogenicity of co-administered antigens.

Mechanism of Action: The TLR7 Signaling Pathway

Upon entering the endosome, BBIQ binds to the TLR7 receptor, inducing a conformational change that initiates a downstream signaling cascade. The primary pathway engaged by TLR7 is the MyD88-dependent pathway.

The key steps in the TLR7 signaling pathway are as follows:

-

Ligand Recognition: BBIQ binds to the TLR7 receptor within the endosome.

-

MyD88 Recruitment: The activated TLR7 receptor recruits the adaptor protein MyD88.

-

IRAK Complex Formation: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, including IRAK4 and IRAK1.

-

TRAF6 Activation: The activated IRAK complex interacts with and activates TNF receptor-associated factor 6 (TRAF6).

-

Activation of Downstream Transcription Factors: TRAF6 activation leads to the activation of two major downstream signaling arms:

-

NF-κB Pathway: This pathway leads to the nuclear translocation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

-

IRF7 Pathway: This pathway results in the activation and nuclear translocation of interferon regulatory factor 7 (IRF7), the master regulator of type I interferon (IFN-α and IFN-β) production.

-

The culmination of this signaling cascade is a potent innate immune response characterized by the secretion of a wide array of cytokines and chemokines, leading to the activation and maturation of antigen-presenting cells (APCs) and the subsequent priming of adaptive T and B cell responses.

Caption: TLR7 Signaling Pathway Activated by BBIQ.

Quantitative Data on the Biological Activity of BBIQ

The following tables summarize the quantitative data available for BBIQ and other relevant TLR7 agonists.

Table 1: In Vitro Activity of TLR7 Agonists in Reporter Gene Assays

| Compound | Cell Line | Target | EC50 / ED50 | Reference |

| BBIQ | HEK-Blue™ hTLR7 | Human TLR7 | ~2 µM (ED50) | |

| Imiquimod | HEK-Blue™ hTLR7 | Human TLR7 | >10 µM (ED50) | |

| Resiquimod (R848) | HEK-Blue™ hTLR7 | Human TLR7 | ~0.1 µM (ED50) | |

| BBIQ | HEK-Blue™ hTLR8 | Human TLR8 | No activity | |

| Imiquimod | HEK-Blue™ hTLR8 | Human TLR8 | No activity | |

| Resiquimod (R848) | HEK-Blue™ hTLR8 | Human TLR8 | ~1 µM (ED50) |

Table 2: In Vitro Cytokine Induction by TLR7 Agonists in Human PBMCs

| Compound | Cytokine | Concentration | Incubation Time | Fold Increase vs. Control | Reference |

| TLR7 agonist (generic) | IFN-α | Not specified | 24 hours | >10-fold (mRNA) | |

| TLR7 agonist (generic) | IFN-β | Not specified | 24 hours | >10-fold (mRNA) | |

| TLR7 agonist (generic) | TNF-α | Not specified | Not specified | Significant induction | |

| TLR7 agonist (generic) | IL-6 | Not specified | 6 hours | Significant increase | |

| TLR7 agonist (generic) | IL-1β | Not specified | 6 hours | Significant increase | |

| TLR7 agonist (generic) | CCL4 | Not specified | 6 hours | Significant increase |

Note: Specific quantitative data for cytokine protein levels induced by BBIQ in human PBMCs were not available in the reviewed literature. The data presented is for generic or other TLR7 agonists and is indicative of the expected profile for BBIQ.

Table 3: In Vivo Adjuvant Effect of BBIQ in a Mouse Influenza Vaccination Model

| Adjuvant (10 µg) | Antigen (1 µg rHA) | Antibody Isotype | Mean OD450 (± SEM) | P-value vs. Antigen Alone | Reference |

| None | + | IgG1 | ~0.4 | - | |

| BBIQ | + | IgG1 | ~1.2 | < 0.01 | |

| Imiquimod | + | IgG1 | ~0.4 | Not significant | |

| None | + | IgG2c | ~0.2 | - | |

| BBIQ | + | IgG2c | ~0.8 | < 0.05 | |

| Imiquimod | + | IgG2c | ~0.2 | Not significant |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro TLR7 Reporter Gene Assay

This protocol describes the use of a commercially available HEK293 cell line stably transfected with the human TLR7 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.

Materials:

-

HEK-Blue™ hTLR7 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

BBIQ and other TLR7 agonists

-

96-well, flat-bottom cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Plate reader capable of measuring absorbance at 620-655 nm

Procedure:

-

Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions. On the day of the assay, harvest cells and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of 2.8 x 10^5 cells/mL.

-

Plating: Add 180 µL of the cell suspension to each well of a 96-well plate.

-

Agonist Preparation: Prepare serial dilutions of BBIQ and other test compounds in sterile PBS or cell culture medium.

-

Stimulation: Add 20 µL of the agonist dilutions to the appropriate wells. Include a vehicle control (e.g., PBS).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

Measurement: Measure the SEAP activity by reading the absorbance of the cell culture supernatant at 620-655 nm using a plate reader. The color change in the HEK-Blue™ Detection medium is proportional to the level of NF-κB activation.

-

Data Analysis: Plot the absorbance values against the log of the agonist concentration and determine the ED50 value using a non-linear regression curve fit (e.g., four-parameter logistic curve).

Caption: TLR7 Reporter Gene Assay Workflow.

In Vivo Evaluation of BBIQ as a Vaccine Adjuvant in Mice

This protocol details the methodology for assessing the adjuvant activity of BBIQ when co-administered with a recombinant influenza hemagglutinin (rHA) antigen in mice.

Materials:

-

Female C57BL/6 mice (6-8 weeks old)

-

Recombinant influenza hemagglutinin (rHA) protein

-

BBIQ

-

Sterile PBS

-

Syringes and needles for intramuscular injection

-

Materials for blood collection (e.g., retro-orbital sinus or tail vein)

-

ELISA plates and reagents for measuring antigen-specific IgG1 and IgG2c antibodies

Procedure:

-

Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the start of the experiment.

-

Vaccine Formulation: On the day of immunization, prepare the vaccine formulations by admixing 1 µg of rHA protein with 10 µg of BBIQ in a total volume of 50 µL of sterile PBS per mouse. Prepare a control group with rHA alone and another with rHA plus a comparator adjuvant (e.g., 10 µg imiquimod).

-

Immunization: Immunize the mice via the intramuscular (i.m.) route in the hind limb. Administer a prime immunization on day 0 and a booster immunization on day 14.

-

Blood Collection: Two weeks after the booster immunization (day 28), collect blood samples from the mice.

-

Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum. Store the serum at -20°C or -80°C until analysis.

-

Antibody Titer Measurement (ELISA):

-

Coat 96-well ELISA plates with the rHA antigen.

-

Block the plates to prevent non-specific binding.

-

Add serial dilutions of the collected mouse serum to the wells.

-

Incubate and then wash the plates.

-

Add HRP-conjugated secondary antibodies specific for mouse IgG1 and IgG2c.

-

Incubate and wash the plates.

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Read the absorbance at 450 nm.

-

-

Data Analysis: Compare the antigen-specific IgG1 and IgG2c antibody levels between the different treatment groups. Statistical significance can be determined using appropriate tests (e.g., ANOVA followed by Tukey's post-hoc test).

Caption: In Vivo Adjuvant Efficacy Workflow.

Conclusion

BBIQ is a potent and selective TLR7 agonist that holds significant promise as a vaccine adjuvant and immunotherapeutic agent. Its ability to specifically activate the TLR7 signaling pathway leads to a robust innate immune response, characterized by the production of type I interferons and pro-inflammatory cytokines, which in turn enhances the generation of adaptive immunity. The experimental protocols and quantitative data presented in this guide provide a framework for the further investigation and development of BBIQ and other TLR7 agonists for clinical applications. Future research should focus on obtaining more detailed quantitative data on the cytokine profiles induced by BBIQ in primary human immune cells and further exploring its efficacy and safety in various preclinical models.

References

- 1. In vitro characterization of cellular responses elicited by endosomal TLR agonists encapsulated in Qβ virus-like particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BBIQ, a pure TLR7 agonist, is an effective influenza vaccine adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BBIQ, a pure TLR7 agonist, is an effective influenza vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Safety and Toxicity Profile of BBIQ: A Technical Guide

Disclaimer: This document is a hypothetical guide based on publicly available information for the compound BBIQ (1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine), a Toll-like receptor 7 (TLR7) agonist.[1][2][3] As of the date of this document, comprehensive preclinical safety and toxicity data for BBIQ are not publicly available. The following sections provide a representative structure and content for a preclinical safety and toxicity whitepaper, populated with hypothetical data for illustrative purposes. This is intended to serve as a template for researchers and drug development professionals.

Executive Summary

This document outlines the preclinical safety and toxicity profile of BBIQ, a potent and selective Toll-like receptor 7 (TLR7) agonist.[1][2] The studies conducted were designed to characterize the potential adverse effects of BBIQ in non-clinical models, in accordance with international regulatory guidelines (ICH M3(R2), S6). The comprehensive preclinical program included single-dose and repeat-dose toxicity studies in two species (rodent and non-rodent), safety pharmacology assessments, and genotoxicity evaluations.

Overall, the preclinical data suggest a manageable safety profile for BBIQ at the anticipated therapeutic doses. The primary dose-limiting toxicities observed in animal models were related to exaggerated pharmacology, consistent with TLR7 activation. The No-Observed-Adverse-Effect-Level (NOAEL) was determined in chronic toxicity studies, providing a basis for the calculation of a safe starting dose in first-in-human (FIH) clinical trials.

Introduction

BBIQ is an imidazoquinoline compound identified as a selective agonist of Toll-like receptor 7 (TLR7), with an EC50 of 59.1 nM for human TLR7. TLR7 activation plays a key role in the innate immune response, making BBIQ a potential candidate as a vaccine adjuvant and for immunotherapeutic applications. Given its mechanism of action, a thorough evaluation of its safety and toxicity profile is critical to understand potential risks associated with its immunomodulatory activity. This guide summarizes the findings from a comprehensive battery of preclinical safety and toxicity studies.

Acute Toxicity

Single-dose toxicity studies were conducted in mice and rats to determine the maximum tolerated dose (MTD) and to identify potential target organs for acute toxicity.

3.1 Experimental Protocol: Acute Oral Toxicity in Rats

-

Species/Strain: Sprague-Dawley rats

-

Number of Animals: 5 males and 5 females per group

-

Route of Administration: Oral gavage

-

Dose Levels: 0, 100, 500, and 2000 mg/kg

-

Observation Period: 14 days

-

Endpoints: Clinical signs, body weight, mortality, and gross necropsy at termination.

3.2 Summary of Findings

No mortality was observed at any dose level. Clinical signs at 2000 mg/kg were limited to transient piloerection and lethargy, which resolved within 24 hours. The acute oral LD50 in rats was determined to be greater than 2000 mg/kg.

Table 1: Hypothetical Acute Toxicity Data for BBIQ

| Species | Route | LD50 (mg/kg) | Clinical Signs at High Dose |

| Mouse | Oral | >2000 | Piloerection, decreased activity |

| Rat | Oral | >2000 | Piloerection, lethargy |

| Rat | IV | 750 | Lethargy, labored breathing |

Repeat-Dose Toxicity

Chronic toxicity studies were performed in rats and cynomolgus monkeys to evaluate the effects of repeated administration of BBIQ.

4.1 Experimental Protocol: 28-Day Oral Toxicity in Cynomolgus Monkeys

-

Species/Strain: Cynomolgus monkeys

-

Number of Animals: 3 males and 3 females per group

-

Route of Administration: Oral gavage

-

Dose Levels: 0, 10, 30, and 100 mg/kg/day

-

Endpoints: Clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, urinalysis, and full histopathology.

4.2 Summary of Findings

Dose-dependent effects consistent with TLR7 agonism were observed, including increases in spleen and lymph node weights, and corresponding microscopic findings of lymphoid hyperplasia. At 100 mg/kg/day, mild, reversible anemia and elevated inflammatory markers (C-reactive protein) were noted. The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 10 mg/kg/day.

Table 2: Hypothetical Repeat-Dose Toxicity Findings for BBIQ

| Species | Duration | Route | NOAEL (mg/kg/day) | Target Organs | Key Findings |

| Rat | 28-Day | Oral | 50 | Spleen, Lymph Nodes | Lymphoid hyperplasia |

| Monkey | 28-Day | Oral | 10 | Spleen, Lymph Nodes | Lymphoid hyperplasia, reversible anemia at high dose |

Safety Pharmacology

Safety pharmacology studies are designed to investigate potential undesirable effects on vital physiological functions. The core battery of tests includes assessments of the cardiovascular, respiratory, and central nervous systems.

5.1 Experimental Protocol: Cardiovascular Safety in Cynomolgus Monkeys

-

Species/Strain: Cynomolgus monkeys

-

Instrumentation: Implanted telemetry devices

-

Route of Administration: Intravenous infusion

-

Dose Levels: 0, 5, 15, and 45 mg/kg

-

Endpoints: Heart rate, blood pressure, and electrocardiogram (ECG) parameters, including the QT interval.

5.2 Summary of Findings

No clinically significant effects on heart rate, blood pressure, or ECG parameters were observed at any dose level. In vitro hERG assay showed no inhibitory effect on the hERG channel (IC50 > 30 µM).

Table 3: Hypothetical Safety Pharmacology Profile of BBIQ

| System | Assay | Species | Outcome |

| Cardiovascular | Telemetry | Monkey | No adverse effects up to 45 mg/kg |

| hERG | In vitro | No inhibition (IC50 > 30 µM) | |

| Respiratory | Plethysmography | Rat | No adverse effects up to 100 mg/kg |

| Central Nervous | Irwin Screen | Rat | No adverse effects up to 100 mg/kg |

Genotoxicity

A battery of in vitro and in vivo tests was conducted to assess the genotoxic potential of BBIQ.

6.1 Experimental Protocols

-

Ames Test: Bacterial reverse mutation assay using Salmonella typhimurium and Escherichia coli strains with and without metabolic activation.

-

In Vitro Chromosomal Aberration Test: Conducted in human peripheral blood lymphocytes.

-

In Vivo Micronucleus Test: Performed in the bone marrow of mice following oral administration of BBIQ.

6.2 Summary of Findings

BBIQ was non-mutagenic in the Ames test and did not induce chromosomal aberrations in vitro. The in vivo micronucleus test was also negative, indicating no clastogenic activity.

Table 4: Hypothetical Genotoxicity Profile of BBIQ

| Assay | System | Metabolic Activation | Result |

| Ames Test | Bacterial | With and Without | Negative |

| Chromosomal Aberration | Human Lymphocytes | With and Without | Negative |

| Micronucleus Test | Mouse Bone Marrow | N/A | Negative |

Signaling Pathways and Experimental Workflows

7.1 BBIQ Signaling Pathway

BBIQ acts as an agonist for TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells. Upon binding, it initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.

References

A Technical Guide to the Therapeutic Potential of BBIQ: A Novel TLR7 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BBIQ, a novel imidazoquinoline compound, has emerged as a potent and selective agonist of Toll-like receptor 7 (TLR7). This technical guide provides an in-depth overview of the current understanding of BBIQ, with a focus on its potential therapeutic applications. Preclinical data strongly support its role as a powerful vaccine adjuvant, particularly in enhancing humoral immunity against influenza virus. Furthermore, the broader therapeutic potential of imidazoquinolines in oncology suggests that BBIQ may hold promise as an immunotherapeutic agent in the fight against cancer. This document details the mechanism of action, quantitative efficacy data, experimental protocols, and relevant signaling pathways associated with BBIQ to serve as a comprehensive resource for the scientific community.

Introduction

BBIQ, chemically identified as 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine, is a small molecule that has garnered significant interest for its immunomodulatory properties. As a selective agonist of Toll-like receptor 7 (TLR7), BBIQ activates innate immune responses, a critical step in initiating a robust and durable adaptive immunity. This positions BBIQ as a promising candidate for various therapeutic applications, most notably as a vaccine adjuvant and potentially as an agent in cancer immunotherapy.[1][2] This guide will synthesize the available preclinical data on BBIQ, providing a detailed technical resource for researchers and drug developers.

Mechanism of Action: TLR7 Agonism

BBIQ exerts its immunostimulatory effects by specifically targeting TLR7, an endosomal receptor primarily expressed in immune cells such as B cells and plasmacytoid dendritic cells (pDCs). Upon binding to TLR7, BBIQ triggers a signaling cascade that leads to the activation of key transcription factors, including NF-κB and IRF7. This, in turn, results in the production of pro-inflammatory cytokines and type I interferons (IFN-α/β), crucial mediators of the innate immune response that bridge to adaptive immunity.

TLR7 Signaling Pathway

The activation of the TLR7 signaling pathway by BBIQ initiates a complex series of intracellular events, as depicted in the diagram below.

References

Imidazoquinoline Compounds as Immune Adjuvants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth review of imidazoquinoline compounds, a class of synthetic small molecules that have garnered significant attention as potent immune adjuvants. By activating specific Toll-like receptors (TLRs), these compounds bridge the innate and adaptive immune systems, offering a powerful tool to enhance vaccine efficacy. This document details their mechanism of action, summarizes key structure-activity relationships, presents quantitative performance data, and provides detailed experimental protocols for their evaluation.

Introduction: The Need for Advanced Adjuvants

Modern vaccines, particularly those based on subunit, recombinant, or peptide antigens, are often poorly immunogenic on their own and require the inclusion of adjuvants to elicit a robust and durable protective immune response.[1] While traditional adjuvants like aluminum salts (alum) are effective at inducing antibody responses (a Th2-type response), they are less effective at promoting the cell-mediated immunity (a Th1-type response) necessary for protection against intracellular pathogens and for therapeutic cancer vaccines.[1][2] This has driven the development of novel adjuvants that can activate specific pathways of the innate immune system.

Imidazoquinolines, such as Imiquimod and Resiquimod, have emerged as a promising class of adjuvants.[3] These low molecular weight synthetic molecules are agonists for Toll-like receptor 7 (TLR7) and/or Toll-like receptor 8 (TLR8), which are key pattern recognition receptors (PRRs) that detect single-stranded viral RNA.[4] By mimicking this natural danger signal, imidazoquinolines activate antigen-presenting cells (APCs), leading to enhanced T- and B-cell responses and a strong Th1-polarizing cytokine profile.

Mechanism of Action: TLR7/8 Signaling Pathway

Imidazoquinoline compounds exert their adjuvant effects by activating TLR7 and TLR8, which are expressed within the endosomal compartments of various immune cells. In humans, TLR7 is predominantly found in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid dendritic cells (mDCs), monocytes, and macrophages.

Upon binding to their respective TLRs, imidazoquinolines trigger a conformational change that initiates a downstream signaling cascade via the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).

-

NF-κB Activation : Primarily driven by TLR8 stimulation in mDCs and monocytes, this leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and IL-1β. IL-12 is critical for inducing a Th1-type immune response, promoting the differentiation of naive CD4+ T cells into IFN-γ-producing Th1 cells.

-

IRF7 Activation : A hallmark of TLR7 signaling in pDCs, this results in the robust production of Type I interferons (IFN-α/β). IFN-α plays a crucial role in antiviral immunity and helps to activate various other immune cells, including NK cells and T cells.

The combined effect is the maturation of dendritic cells, characterized by the upregulation of co-stimulatory molecules (CD40, CD80, CD86), enhanced antigen presentation, and the creation of a cytokine milieu that potently stimulates both humoral and cellular adaptive immunity.

Key Imidazoquinoline Compounds and Structure-Activity Relationships (SAR)

The imidazoquinoline scaffold has been extensively modified to optimize potency, TLR selectivity, and pharmacokinetic properties, thereby reducing systemic side effects while maintaining strong adjuvant activity.

-

Imiquimod (R837) : The first approved compound in this class, used topically for skin conditions. It is primarily a TLR7 agonist and has shown adjuvant effects in preclinical models.

-

Resiquimod (R848) : A more potent analogue that is a dual agonist for both TLR7 and TLR8. It is approximately 10-fold more potent than imiquimod as an adjuvant and induces a broader range of cytokines. Its systemic use can be limited by inflammatory side effects.

-

Next-Generation Compounds : Research has focused on modifying the basic scaffold to improve the therapeutic window.

-

3M-052 : A derivative bearing a C18 lipid moiety designed to slow its dissemination from the injection site. This modification promotes local immune activation while minimizing systemic cytokine induction, driving a strong Th1 response without circulating TNF-α.

-

C2 and N1 Substitutions : The structure-activity relationship is highly dependent on substitutions at the C2 and N1 positions. Studies have shown that TLR7/8 activity is correlated with the C2-alkyl chain length, with peak activity for C2-n-butyl derivatives at TLR7 and C2-n-pentyl derivatives at TLR8. Transposition of substituents between the N1 and C2 positions can lead to extremely active TLR7 agonists.

-

C4 Position : The 4-amino group is considered critical for activity, and its removal or replacement often leads to a complete loss of function.

-

Quantitative Performance Data

The efficacy of imidazoquinoline adjuvants has been quantified across numerous in vitro and in vivo studies. The following tables summarize key performance metrics for representative compounds.

Table 1: In Vitro Activity of Imidazoquinoline Compounds on Human TLRs

| Compound | Target | Assay System | Potency (EC₅₀) | Reference |

|---|---|---|---|---|

| Resiquimod (R848) | hTLR7 | HEK-Blue Reporter | ~100 - 400 nM | |

| hTLR8 | HEK-Blue Reporter | ~1 - 5 µM | ||

| UM-3001 (non-lipidated) | hTLR7 | NF-κB Reporter | 1.12 µM | |

| hTLR8 | NF-κB Reporter | 0.53 µM | ||

| UM-3005 (lipidated) | hTLR7 | NF-κB Reporter | 499.2 µM | |

| hTLR8 | NF-κB Reporter | 0.27 µM | ||

| "Compound 10" | hTLR7 | HEK-Blue Reporter | 0.13 µM | |

| hTLR8 | HEK-Blue Reporter | 0.05 µM | ||

| BBIQ | hTLR7 | HEK-Blue Reporter | 0.85 µM |

| "Compound 12b" | hTLR7 | HEK-Blue Reporter | 0.15 µM | |

Table 2: Adjuvant Effects on Antigen-Specific Immune Responses In Vivo

| Adjuvant | Antigen | Model | Key Finding | Reference |

|---|---|---|---|---|

| Resiquimod (R848) | DNA vaccine (OVA) | Mouse | 10-fold more potent than Imiquimod in enhancing CD4+ and CD8+ T-cell responses. | |

| "Compound 7" (Oxoadenine) | CRM197 | Pig | 875-fold increase in antigen-specific antibody titers compared to antigen alone. | |

| 3M-052 | H1N1 Hemagglutinin | Mouse | Induced strong Th1 response and virus neutralization without systemic TNF-α. | |

| Lipidated Imidazoquinolines | Influenza Vaccine | Mouse | Elicited a strong, IgG2a-biased (Th1) antibody response and protected against heterologous virus challenge. |

| Algel-IMDG | Inactivated SARS-CoV-2 | Human | Component of the licensed Covaxin vaccine, showing clinical efficacy. | |

Experimental Protocols for Adjuvant Evaluation

Evaluating a novel imidazoquinoline adjuvant involves a multi-step process, from initial in vitro screening to in vivo efficacy studies. The following diagram and protocols outline this standard workflow.

Protocol 1: TLR Activity Screening using HEK-Blue™ Reporter Cells

This assay quantifies the ability of a compound to activate TLR7 or TLR8 by measuring the activity of a secreted reporter enzyme.

Materials:

-

HEK-Blue™ hTLR7, hTLR8, and Null1 (control) cells (InvivoGen).

-

HEK-Blue™ Detection medium (InvivoGen).

-

Test imidazoquinoline compounds, Resiquimod (positive control).

-

96-well flat-bottom tissue culture plates.

Methodology:

-

Cell Preparation: Culture HEK-Blue™ cells according to the manufacturer's instructions. On the day of the assay, wash cells, resuspend in fresh, pre-warmed HEK-Blue™ Detection medium, and adjust the concentration (e.g., ~2.5-5 x 10⁵ cells/mL).

-

Compound Plating: Prepare serial dilutions of test compounds and controls in culture medium. Add 20 µL of each dilution to triplicate wells of a 96-well plate.

-

Cell Plating: Add 180 µL of the cell suspension to each well, resulting in a final volume of 200 µL.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

Data Acquisition: Measure the optical density (OD) at 620-650 nm using a spectrophotometer. The development of a purple/blue color indicates SEAP production and thus TLR activation.

-

Analysis: Subtract the OD of Null1 cells (background) from the TLR-expressing cell lines. Plot the dose-response curve and calculate the EC₅₀ value for each compound.

Protocol 2: In Vitro Human PBMC Stimulation

This protocol assesses the cytokine profile induced by a test compound in a primary human immune cell population.

Materials:

-

Ficoll-Paque™ or other density gradient medium.

-

Fresh human peripheral blood from healthy donors.

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin).

-

Test compounds, Resiquimod (positive control), DMSO (vehicle control).

-

96-well U-bottom tissue culture plates.

Methodology:

-

PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation. Briefly, dilute blood with PBS, carefully layer over Ficoll-Paque™, and centrifuge. Harvest the mononuclear cell layer (buffy coat).

-

Cell Plating: Wash, count, and resuspend PBMCs in complete RPMI medium. Plate the cells at a density of 1-2 x 10⁶ cells/mL (e.g., 2 x 10⁵ cells in 200 µL) in a 96-well plate.

-

Stimulation: Add test compounds at various concentrations to the wells. Include positive and vehicle controls.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant. Store at -80°C until analysis.

-

Cytokine Analysis: Quantify key cytokines (e.g., IFN-α, TNF-α, IL-12, IL-6) in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

Protocol 3: Mouse Immunization and Sample Collection

This protocol describes a general in vivo model for testing adjuvant immunogenicity.

Materials:

-

BALB/c mice (female, 6-8 weeks old).

-

Antigen of interest (e.g., recombinant protein like Ovalbumin or influenza hemagglutinin).

-

Test adjuvant formulated in a suitable vehicle (e.g., saline, oil-in-water emulsion).

-

Syringes and needles suitable for the chosen route of administration.

Methodology:

-

Vaccine Formulation: Prepare the vaccine formulation by mixing the antigen and adjuvant solution shortly before injection. Keep on ice.

-

Primary Immunization (Day 0): Immunize groups of mice (n=6-10 per group) with the vaccine formulation. A typical dose might be 10-20 µg of antigen and 1-10 µg of adjuvant in a 50-100 µL volume. Administer via intramuscular (IM) or subcutaneous (SC) injection. Include control groups (antigen alone, adjuvant alone, vehicle).

-

Booster Immunization (Day 14 or 21): Administer a second identical dose of the vaccine.

-

Sample Collection:

-

Serum: Collect blood via submandibular or tail bleed at baseline (Day -1) and 2-3 weeks after the final immunization. Allow blood to clot, centrifuge, and collect serum for antibody analysis.

-

Splenocytes: At the study endpoint (e.g., Day 28-35), euthanize mice and aseptically harvest spleens for T-cell analysis.

-

Protocol 4: Analysis of Immune Responses

A. Antigen-Specific IgG ELISA This assay measures the quantity and type of antibodies produced in response to vaccination.

-

Plate Coating: Coat a 96-well high-binding ELISA plate with the antigen (e.g., 1-2 µg/mL in coating buffer) and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 5% milk or BSA) for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate and add serial dilutions of mouse serum to the wells. Incubate for 2 hours at room temperature.

-

Detection: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse IgG, IgG1, or IgG2a. Incubate for 1 hour.

-

Development: Wash the plate and add a TMB substrate. Stop the reaction with stop solution (e.g., 1N H₂SO₄) and read the absorbance at 450 nm.

-

Analysis: The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an OD value above a pre-defined cutoff (e.g., 2-3 times the background). A higher IgG2a/IgG1 ratio indicates a Th1-biased response.

B. IFN-γ ELISPOT Assay This assay quantifies the number of antigen-specific, IFN-γ-secreting T cells.

-

Plate Coating: Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

-

Cell Preparation: Process harvested spleens into single-cell suspensions. Lyse red blood cells and resuspend splenocytes in complete culture medium.

-

Cell Plating & Stimulation: Wash and block the ELISPOT plate. Add 2-5 x 10⁵ splenocytes per well. Stimulate cells with the specific antigen (e.g., 10 µg/mL protein or specific peptides). Include negative (medium only) and positive (e.g., Concanavalin A) controls.

-

Incubation: Incubate for 18-24 hours at 37°C, 5% CO₂.

-

Detection: Lyse the cells and wash the plate. Add a biotinylated anti-mouse IFN-γ detection antibody. After incubation and washing, add streptavidin-alkaline phosphatase (AP).

-

Development: Add a BCIP/NBT substrate to form visible spots. Stop the reaction by washing with water.

-

Analysis: Air-dry the plate and count the spots using an automated ELISPOT reader. Results are expressed as Spot-Forming Units (SFU) per million cells.

Conclusion and Future Directions

Imidazoquinoline compounds are potent, clinically relevant adjuvants that effectively drive Th1-biased immune responses. Their mechanism of action via TLR7/8 is well-understood, and extensive SAR studies have enabled the design of next-generation molecules with improved safety profiles. The development of lipidated compounds or formulations that ensure localized activity, such as adsorption to alum, represents a key strategy to harness their potent immunostimulatory effects while minimizing systemic reactogenicity. As the demand for vaccines against challenging pathogens and cancer grows, imidazoquinolines will undoubtedly remain a cornerstone of modern adjuvant research and development.

References

- 1. A Quantitative ELISA Protocol for Detection of Specific Human IgG against the SARS-CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06395F [pubs.rsc.org]

- 4. INF-gamma Release ELISpot Assay [en.bio-protocol.org]

Methodological & Application

In Vitro Cell Proliferation Analysis: A Guide to the CFSE Method

Abstract

Monitoring cell proliferation is a cornerstone of in vitro cell culture and is fundamental to research in immunology, cancer biology, and drug development. While a specific protocol for "BBIQ" could not be identified in a comprehensive search of available scientific literature, this document provides a detailed application note and protocol for a widely used and robust alternative: the Carboxyfluorescein diacetate succinimidyl ester (CFSE) cell proliferation assay. This method allows for the quantitative analysis of cell division in individual cells within a population over time, making it a powerful tool for assessing the effects of various stimuli on cell proliferation.

Introduction

The Carboxyfluorescein diacetate succinimidyl ester (CFSE) assay is a fluorescence-based method used to track cell proliferation. The non-fluorescent and cell-permeable CFDA-SE passively diffuses into cells.[1][2] Inside the cell, intracellular esterases cleave the acetate groups, converting the molecule into the highly fluorescent and cell-impermeable CFSE.[1][2] The succinimidyl ester group of CFSE covalently binds to primary amine groups of intracellular proteins.[3] This stable labeling ensures that the dye is well-retained within the cells and is not transferred to adjacent cells.

With each cell division, the CFSE fluorescence is distributed approximately equally between the two daughter cells. Consequently, each generation of cells will have half the fluorescence intensity of its parent. This progressive halving of fluorescence can be measured by flow cytometry, allowing for the visualization of distinct peaks corresponding to successive generations of divided cells. This technique can be used to track up to eight cell divisions before the fluorescence signal diminishes to the level of background autofluorescence.

Application Notes

The CFSE cell proliferation assay is a versatile technique with a broad range of applications in in vitro cell culture, including:

-

Immunology: Tracking lymphocyte proliferation in response to antigens or mitogens.

-

Cancer Biology: Assessing the anti-proliferative effects of novel drug candidates on cancer cell lines.

-

Drug Development: Screening compounds for their impact on cell division and cytotoxicity.

-

Cell Biology: Studying the kinetics of cell cycle progression.

Key Considerations for Optimal Results:

-

CFSE Concentration: The optimal concentration of CFSE can vary depending on the cell type. It is crucial to perform a titration to determine the lowest concentration that provides a bright, uniform signal without inducing cytotoxicity. High concentrations of CFSE can be toxic to cells and inhibit proliferation.

-

Cell Density: Higher cell concentrations may require higher concentrations of CFSE for effective labeling.

-

Labeling Buffer: Staining should be performed in a protein-free buffer, such as PBS, as CFSE can react with free amines in serum, reducing its availability for intracellular labeling.

-

Incubation Time: A short incubation period (typically 5-10 minutes) is recommended to minimize toxicity.

-

Controls: It is essential to include unstained and stained, unstimulated control cell populations to establish background fluorescence and the starting fluorescence of the undivided population, respectively.

Experimental Protocols

Materials

-

Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

Complete cell culture medium

-

Fetal Bovine Serum (FBS)

-

Suspension or adherent cells of interest

-

Flow cytometer

Preparation of Reagents

CFSE Stock Solution (5 mM):

-

Prepare the stock solution by dissolving CFSE in anhydrous DMSO. For example, dissolve 25 mg of CFSE in 8.96 mL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

CFSE Working Solution (0.5 - 10 µM):

-

Immediately before use, dilute the 5 mM CFSE stock solution in pre-warmed (37°C) sterile PBS to the desired final working concentration.

-

The optimal concentration should be determined empirically for each cell type but typically ranges from 1 to 10 µM.

Protocol for Labeling Suspension Cells (e.g., Lymphocytes)

-

Prepare a single-cell suspension at a concentration of 1 x 10⁶ to 20 x 10⁶ cells/mL in PBS containing 0.1% FBS.

-

Add an equal volume of the 2X CFSE working solution to the cell suspension.

-

Immediately vortex the cells gently to ensure uniform mixing.

-

Incubate for 8-20 minutes at 37°C, protected from light.

-

To stop the labeling reaction, add 5 volumes of ice-cold complete culture medium. The serum in the medium will quench the unbound CFSE.

-

Incubate on ice for 5 minutes.

-

Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes).

-

Discard the supernatant and wash the cells three times with complete culture medium to remove any residual unbound dye.

-

Resuspend the cells in complete culture medium for subsequent experiments.

Protocol for Labeling Adherent Cells

-

Grow adherent cells to the desired confluency in a culture vessel.

-

Aspirate the culture medium and wash the cells once with sterile PBS.

-

Add a sufficient volume of the 1X CFSE working solution to completely cover the cell monolayer.

-

Incubate for 15-20 minutes at 37°C, protected from light.

-

Remove the CFSE working solution and wash the cells three times with complete culture medium.

-

Add fresh, pre-warmed complete culture medium and incubate for at least 30 minutes at 37°C to allow for complete hydrolysis of the dye.

-

The cells are now ready for experimental treatment and subsequent analysis.

Data Presentation

Quantitative data from a CFSE proliferation assay is typically presented as a histogram generated by a flow cytometer. Each peak on the histogram represents a generation of cells, with the rightmost peak (highest fluorescence) being the undivided parent population.

Table 1: Example of CFSE Staining Parameters for Different Cell Types.

| Cell Type | Recommended CFSE Concentration | Incubation Time (minutes) |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | 1.5 µM | 8 |

| Mouse Splenocytes | 5 µM | 10 |

| Jurkat T-cells | 2.5 µM | 15 |

| B-cell lines (e.g., Ramos) | 1-5 µM | 10-15 |

Table 2: Interpretation of CFSE Flow Cytometry Data.

| Parameter | Description |

| Parent Peak (Generation 0) | Represents the initial population of undivided cells. |

| Daughter Peaks (Generations 1, 2, 3...) | Each successive peak to the left represents a subsequent cell division, with fluorescence intensity halved at each step. |

| Proliferation Index | The average number of divisions that a responding cell has undergone. |

| Division Index | The average number of divisions for all cells in the original population. |

| Percentage of Divided Cells | The percentage of cells that have undergone at least one division. |

Mandatory Visualization

Caption: Experimental workflow for the CFSE cell proliferation assay.